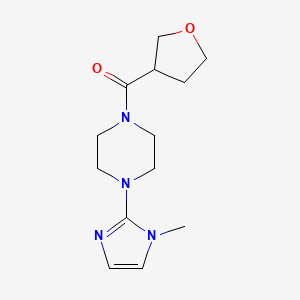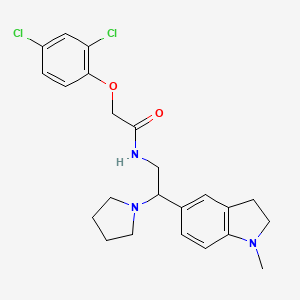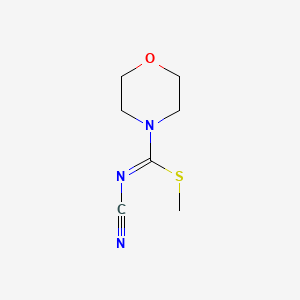
methyl N-cyanomorpholine-4-carbimidothioate
Descripción general
Descripción
Methyl N-cyanomorpholine-4-carbimidothioate is a chemical compound with the molecular formula C7H11N3OS . It has a molecular weight of 185.25 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in methanol for 24 hours at ambient temperature . The yield of this reaction is 56% . Please refer to the original source for detailed experimental methods .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H11N3OS . The exact structure and other related details can be found in the original source .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources. It is known that its molecular weight is 185.25 and its molecular formula is C7H11N3OS .Aplicaciones Científicas De Investigación
1. Potential in Organic Molecular Electronics
Methyl N-cyanomorpholine-4-carbimidothioate has shown potential as an organic molecular electronic material. Lu (2011) synthesized and characterized N′-cyanocarbamimidothioates for this purpose, exploring their crystal structures and interactions. The research suggests a promising avenue for developing new materials in the field of organic electronics (Yin‐Xiang Lu, 2011).
2. Role in Enzymatic Digestibility Enhancement
In a study by Katinonkul et al. (2012), 4-methylmorpholine N-oxide, a related compound, was evaluated for its effectiveness in pretreating oil palm empty fruit bunches to enhance enzymatic digestibility. This is significant for biofuel production, suggesting the potential use of related compounds in biomass processing (W. Katinonkul, Jin-Suk Lee, S. Ha, Ji-Yeon Park, 2012).
3. Implications in Fiber Production Processes
The use of N-Methylmorpholine-N-oxide (NMMO), a related molecule, in the Lyocell process for fiber production has been examined. Rosenau et al. (2001) investigated the chemical aspects and side reactions in the NMMO/cellulose system. Understanding these chemical interactions is crucial for improving industrial fiber-making processes (T. Rosenau, A. Potthast, H. Sixta, P. Kosma, 2001).
4. Synthesis of Pharmacological Agents
Rong et al. (2012) described a one-pot, multicomponent reaction involving methyl carbamimidothioate sulfate for synthesizing compounds with significant drug activities, including anti-hepatitis C viral and anti-SARS agents. This showcases the compound's utility in drug synthesis (Liangce Rong, Shan Yin, Sheng Xia, Shimin Tao, Yanhui Shi, S. Tu, 2012).
5. Photocatalysis in Pharmaceutical Applications
Douglas et al. (2014) explored the application of visible light-mediated photocatalysis in pharmaceuticals, using N-methylmorpholine for bond construction in a complex pharmaceutical target. This research highlights the compound's role in innovative pharmaceutical synthesis processes (James J. Douglas, K. P. Cole, C. Stephenson, 2014).
Propiedades
IUPAC Name |
methyl N-cyanomorpholine-4-carboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUDYASYNMISQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

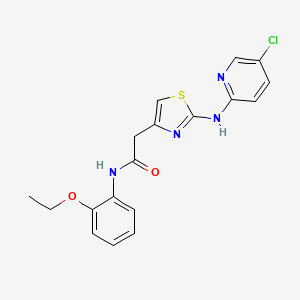
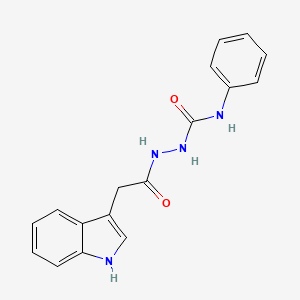
![N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2877811.png)


![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2877815.png)
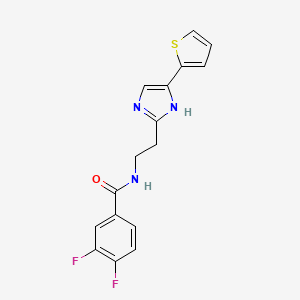
![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)
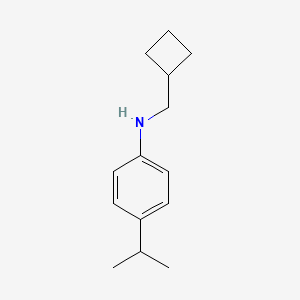
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)
